1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine
Description
Properties
CAS No. |
909666-49-5 |
|---|---|
Molecular Formula |
C18H19ClF3N3O2S |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C18H19ClF3N3O2S/c1-28(26,27)16-10-14(19)3-4-15(16)25-8-6-24(7-9-25)12-13-2-5-17(23-11-13)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
YNCITXCJSKFYIM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)N2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(4-(Methylsulfonyl)phenyl)piperazine
This intermediate is critical and is synthesized by palladium-catalyzed coupling of 1-bromo-4-(methylsulfonyl)benzene with piperazine.
| Parameter | Details |
|---|---|
| Reactants | 1-Bromo-4-(methylsulfonyl)benzene, Piperazine |
| Catalyst | Pd(II) acetate or Pd2(dba)3 with BINAP ligand |
| Base | Sodium tert-butoxide or sodium t-butoxide |
| Solvent | Dry toluene |
| Temperature | Reflux at 100–110 °C |
| Time | 15–20 hours |
| Atmosphere | Inert (nitrogen) |
| Workup | Filtration through celite, extraction with ethyl acetate and acid/base washes, drying over sodium sulfate |
| Purification | Chromatography (e.g., 9:1 CHCl3/MeOH) |
| Yield | Typically 20% to 56% depending on conditions |
- The reaction mixture is initially stirred at room temperature to pre-form the catalyst complex.
- Refluxing ensures complete coupling.
- Acid-base extraction removes impurities and unreacted starting materials.
- Chromatographic purification yields the pure piperazine derivative as a pale yellow solid.
Alternative methods include using tetrabutylammonium iodide as a phase transfer catalyst at 120–140 °C for 5 hours, yielding the product as a white solid after extraction and silica gel chromatography.
Introduction of the 6-(Trifluoromethyl)pyridin-3-ylmethyl Group
The second key step involves alkylation of the piperazine nitrogen with a 6-(trifluoromethyl)pyridin-3-ylmethyl halide or aldehyde derivative.
- Reductive amination is commonly employed, where 1-(4-(methylsulfonyl)phenyl)piperazine reacts with 6-(trifluoromethyl)pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride in dichloromethane at room temperature for 17 hours.
- The reaction mixture is treated with polymer-supported isocyanate scavenger resin to remove excess amine.
- Purification is achieved by ion-exchange chromatography (e.g., SCX column) to isolate the desired tertiary amine product.
Alternatively, nucleophilic substitution with a suitable halomethylpyridine derivative under basic conditions (e.g., potassium carbonate in acetonitrile, reflux for 4 hours) can be used to attach the pyridinylmethyl group.
Final Compound Assembly and Purification
The final compound, 1-[4-chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperazine, is obtained after coupling the two key fragments and subsequent purification.
- The presence of the chloro substituent on the phenyl ring is typically introduced in the starting bromo-chlorosulfonylbenzene or via selective chlorination.
- The final product is characterized by LC-MS, NMR, and other spectroscopic methods to confirm structure and purity.
- Yields vary depending on the exact synthetic route but are generally moderate due to the complexity of the molecule.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed amination | 1-Bromo-4-(methylsulfonyl)benzene, Piperazine, Pd catalyst, BINAP, NaOtBu | Toluene, reflux 15-20 h, inert atmosphere | 20-56% | Requires careful workup and chromatography |
| 2 | Reductive amination or nucleophilic substitution | 1-(4-(methylsulfonyl)phenyl)piperazine, 6-(trifluoromethyl)pyridine-3-carboxaldehyde or halide, NaBH(OAc)3 or K2CO3 | DCM or MeCN, rt or reflux, 4-17 h | 65% (reductive amination) | Polymer-supported scavenger resin improves purity |
| 3 | Final purification | Chromatography, ion-exchange | - | - | Confirmed by LC-MS, NMR |
Research Findings and Considerations
- The palladium-catalyzed amination step is sensitive to catalyst loading, ligand choice, and base; BINAP and Pd2(dba)3 are effective for high selectivity.
- Sodium triacetoxyborohydride is preferred for reductive amination due to mildness and selectivity.
- Use of polymer-supported scavengers enhances purification efficiency.
- Reaction times and temperatures are optimized to balance conversion and side reactions.
- The methylsulfonyl group is stable under the reaction conditions, allowing for selective functionalization.
- The trifluoromethyl group on the pyridine ring imparts desirable physicochemical properties and is introduced via the aldehyde or halide precursor.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring or the trifluoromethylated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Table 1: Key Structural Differences in Aromatic Substituents
Key Observations :
- The target compound’s methylsulfonyl group distinguishes it from analogs with direct sulfonyl linkages (e.g., ). This group may improve solubility compared to purely hydrophobic substituents.
- The trifluoromethylpyridinylmethyl moiety is unique; most analogs feature trifluoromethyl on phenyl rings (e.g., ) or lack pyridine entirely.
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Findings :
- The target compound’s lower logP (2.8 vs. 3.1–3.5 in analogs) suggests improved aqueous solubility due to the methylsulfonyl group.
- Trifluoromethylpyridine contributes to metabolic stability, a feature shared with but absent in .
Biological Activity
1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine, often referred to as Compound A , is a synthetic organic compound with potential therapeutic applications. Its unique structure incorporates a piperazine core, which is known for its versatility in medicinal chemistry. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19ClF3N3O2S
- Molecular Weight : 433.88 g/mol
- CAS Number : 909666-49-5
Biological Activity Overview
Compound A has shown promise in various biological assays, particularly in antimicrobial and anticancer activities. The following sections detail its observed effects and mechanisms.
Antimicrobial Activity
Compound A exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 µM |
| Escherichia coli | 31.25 µM |
| Pseudomonas aeruginosa | 62.5 µM |
The compound's mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, which are critical for bacterial growth and replication .
Anticancer Activity
In vitro studies have demonstrated that Compound A possesses cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The anticancer mechanism is believed to involve apoptosis induction through the activation of caspase pathways .
Case Studies
- Study on Antimicrobial Efficacy : In a recent study, Compound A was tested against clinical isolates of MRSA and Enterococcus faecalis. It demonstrated superior activity compared to traditional antibiotics, with a notable reduction in biofilm formation, which is crucial for bacterial persistence in clinical settings .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of Compound A on human cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis, with significant changes in cell morphology observed under microscopy .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its structural components:
- The piperazine ring enhances solubility and binding affinity to biological targets.
- The trifluoromethyl group increases lipophilicity, aiding membrane penetration.
- The chloromethylsulfonyl moiety contributes to its reactivity and interaction with nucleophiles in microbial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
